molecular formula C17H19N5O B2561382 4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide CAS No. 881567-88-0

4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B2561382
CAS No.: 881567-88-0
M. Wt: 309.373
InChI Key: JZVZWUIQWXYSAU-UHFFFAOYSA-N
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Description

“4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide” is a derivative of pyrimido[1,2-a]benzimidazoles . Pyrimido[1,2-a]benzimidazoles are nitrogen-containing heterocyclic compounds that have been the basis of many natural and synthetic biologically active substances . They have received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine .


Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles has been a subject of study over the last decade . The synthesis procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk . The intermediate arylamides are identified, and their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .


Molecular Structure Analysis

Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the biological activity . Substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence the biological activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazoles are accelerated in microdroplets . An acid-catalyzed reaction mechanism is suggested based on the identification of the intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .

Scientific Research Applications

  • Cancer Treatment : A related compound, ABT-888 (2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide), has been developed as a PARP inhibitor for cancer treatment. It has shown potency against PARP-1 and PARP-2 enzymes and demonstrated efficacy in combination with other cancer drugs in preclinical models (Penning et al., 2009).

  • Antimicrobial Activity : New pyrimido[1,2-a]benzimidazoles have been synthesized and screened for antimicrobial activity. These compounds were created through a cyclocondensation process involving aromatic aldehydes, acetoacetamide derivatives, and 2-amino benzimidazole (Pada et al., 2013).

  • Antibiotic and Antibacterial Drugs : Heterocyclic synthesis involving compounds like 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide has led to the creation of new antibiotic and antibacterial drugs. This research explored the biological activity of these synthesized compounds against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

  • Anti-Inflammatory and Analgesic Agents : Novel derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from compounds like 4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide, have been synthesized and evaluated as potential anti-inflammatory and analgesic agents. These compounds have shown promising COX-2 inhibitory activity and effectiveness in pain relief and reducing inflammation (Abu‐Hashem et al., 2020).

  • Antituberculosis Drug Development : Structural characterization and evaluation of benzimidazole analogs, like N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide, have been conducted for their potential as antituberculosis drugs. These compounds have shown in vitro activity against Mycobacterium smegmatis (Richter et al., 2022).

Future Directions

The chemistry of aza-heterocycles, including pyrimido[1,2-a]benzimidazoles, continues to be a focus of research due to their wide spectrum of biological activity and numerous therapeutic applications . Future research may focus on developing new derivatives with improved efficacy and safety profiles.

Properties

IUPAC Name

4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c18-15-12(16(23)20-11-6-2-1-3-7-11)10-19-17-21-13-8-4-5-9-14(13)22(15)17/h4-5,8-11H,1-3,6-7,18H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVZWUIQWXYSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N3C4=CC=CC=C4N=C3N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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